Undecylbenzene

Description

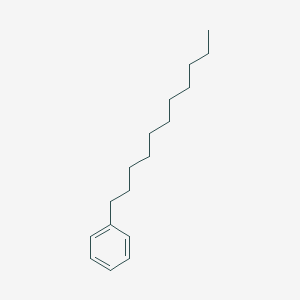

Structure

3D Structure

Properties

IUPAC Name |

undecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEADGFTLHRJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029281 | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601 °F at 760 mmHg (USCG, 1999), 316 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999) | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067774747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9LPO3Q9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Undecylbenzene via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of undecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonate (LAS) detergents, through the Friedel-Crafts alkylation of benzene with 1-undecene.[1][2] It delves into the mechanistic intricacies of this electrophilic aromatic substitution reaction, including the critical role of Lewis acid and solid acid catalysts, the potential for carbocation rearrangements, and strategies to control product isomer distribution.[3][4] Detailed experimental protocols, supported by quantitative data and safety considerations, are presented for both laboratory-scale synthesis and industrial production. The guide is intended for researchers, chemists, and chemical engineers in the fields of organic synthesis, catalysis, and industrial chemistry.

Introduction: The Significance of this compound

Linear alkylbenzenes (LABs) are a class of organic compounds characterized by a benzene ring attached to a linear alkyl chain.[2] this compound, with its C11 alkyl chain, is a crucial component in the production of linear alkylbenzene sulfonates (LAS), which are the most widely used synthetic surfactants in household and industrial detergents due to their cost-effectiveness and biodegradability.[1] The commercial production of LABs, including this compound, began in the mid-20th century, revolutionizing the cleaning products market by offering a superior alternative to traditional soaps.[2][5] The synthesis of LABs is a large-scale industrial process, with global production reaching millions of tons annually.[5]

The primary route for this compound synthesis is the Friedel-Crafts alkylation of benzene with a C11 olefin, typically 1-undecene.[1][2] This reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings.[4][6]

The Friedel-Crafts Alkylation Mechanism: A Step-by-Step Analysis

The Friedel-Crafts alkylation of benzene with 1-undecene is an electrophilic aromatic substitution reaction that proceeds through a multi-step mechanism.[4][7] The choice of catalyst is critical and significantly influences the reaction rate and the isomeric distribution of the final product.[3] Both traditional Lewis acids and modern solid acid catalysts are employed in industrial processes.[1][8]

Generation of the Electrophile

The reaction is initiated by the activation of the alkene (1-undecene) by a catalyst to form a carbocation, which acts as the electrophile.[4][7]

-

With Lewis Acid Catalysts (e.g., AlCl₃, HF): The Lewis acid interacts with the pi bond of the alkene, leading to the formation of a carbocation. For instance, with hydrogen fluoride (HF), the proton from HF adds to the double bond of 1-undecene.[1]

-

With Solid Acid Catalysts (e.g., Zeolites, Acidic Clays): Solid acid catalysts, such as zeolites, possess Brønsted acid sites that protonate the alkene to generate the carbocation.[1][9] These catalysts are increasingly favored in industrial settings due to their reduced corrosivity, easier separation from the product mixture, and environmental benefits.[1][10]

Carbocation Rearrangement: The Quest for Stability

A significant challenge in Friedel-Crafts alkylation is the propensity of the initially formed carbocation to rearrange to a more stable configuration.[3][6][11] When 1-undecene is protonated, a primary carbocation is initially formed at the terminal carbon. This primary carbocation is highly unstable and will rapidly rearrange via a hydride shift to form a more stable secondary carbocation at an internal position of the alkyl chain.[12][13] This rearrangement is a key factor determining the final isomer distribution of the this compound product. The formation of the 2-phenylundecane isomer is often favored.[1][14]

Electrophilic Attack and Aromaticity Restoration

The generated secondary carbocation then acts as a potent electrophile and attacks the electron-rich benzene ring.[4][7] This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the benzene ring.[4][12]

Finally, a weak base, such as the conjugate base of the acid catalyst (e.g., AlCl₄⁻ or the deprotonated site on a solid acid catalyst), removes a proton from the carbon atom of the benzene ring that is bonded to the undecyl group.[4][15] This deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding the final this compound product.[4][7]

Catalysts in this compound Synthesis: A Comparative Analysis

The choice of catalyst is paramount in controlling the efficiency and selectivity of the Friedel-Crafts alkylation for this compound production.[3]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, HF | High activity.[3] | Corrosive, difficult to separate, environmental concerns, can lead to side reactions.[1][3] |

| Solid Acids | Zeolites (e.g., Zeolite Y, Beta), Acidic Clays, Sulfonated Resins | Non-corrosive, easily separable and reusable, environmentally friendly, can offer shape selectivity.[1][9][10] | Can have lower activity than Lewis acids, may require higher temperatures.[16] |

Modern industrial processes for linear alkylbenzene production have largely shifted towards using solid acid catalysts, particularly zeolites, due to their significant environmental and operational advantages.[1][5]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound using a solid acid catalyst.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Benzene | Aromatic substrate |

| 1-Undecene | Alkylating agent |

| Solid Acid Catalyst (e.g., Amberlyst-15) | Catalyst |

| Anhydrous Sodium Sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzene and the solid acid catalyst. The molar ratio of benzene to 1-undecene should be in excess, typically around 10:1, to minimize polyalkylation.

-

Initiation of Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-100 °C).[8]

-

Addition of Alkene: Slowly add 1-undecene to the reaction mixture dropwise over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst.

-

Purification: Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the benzene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

-

Analysis: Analyze the final product by GC-MS to determine the yield and the isomeric distribution of this compound.

Industrial Production of Linear Alkylbenzenes

The industrial production of LABs is a continuous process that involves several key stages:[1][5]

-

Kerosene Pre-fractionation: Separation of the desired n-paraffin fraction from kerosene.[5]

-

n-Paraffin Separation: Extraction of linear paraffins from branched and cyclic hydrocarbons using molecular sieves.[1]

-

Dehydrogenation: Catalytic dehydrogenation of n-paraffins to linear mono-olefins.[1][2]

-

Alkylation: The Friedel-Crafts alkylation of benzene with the linear mono-olefins using a solid acid catalyst in a fixed-bed reactor.[1][8]

-

Purification: Distillation to separate the LAB product from unreacted benzene, paraffins, and heavy alkylates.[2]

Safety Considerations

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

-

Hydrogen fluoride (HF) is extremely corrosive and toxic. Specialized training and equipment are required for its safe handling.

-

The alkylation reaction is exothermic and requires careful temperature control to prevent runaways.

Conclusion

The Friedel-Crafts alkylation of benzene with 1-undecene remains a cornerstone of the chemical industry for the production of this compound, a vital precursor to biodegradable detergents. A thorough understanding of the reaction mechanism, particularly the factors influencing carbocation formation and rearrangement, is crucial for optimizing the process and controlling the isomer distribution of the final product. The shift towards heterogeneous solid acid catalysts represents a significant advancement in making the industrial production of linear alkylbenzenes safer and more environmentally sustainable.

References

- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). [Source Not Available].

- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (2025). Benchchem.

- Friedel Crafts Acylation And Alkyl

- Linear Alkyl Benzene. (2024). ECHEM.

- Solid acid catalyst for preparing linear alkylbenzene by alkylation of linear olefin and benzene. (n.d.).

- Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. (2022).

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Reaction: Alkylation via Friedel-Crafts. (n.d.). Saskoer.

- Production of linear alkyl benzene. (n.d.).

- Method of making linear alkylbenzenes. (n.d.).

- Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applic

- Relationships Between Acidity and Catalytic Performance of Solid Acid in Synthesis of Linear Alkyl Benzene (LAB). (n.d.). Scientific.Net.

- Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity. (2021).

- A New, Improved, Solid-Acid Catalyzed Process for Generating Linear Alkylbenzenes (LABs). (2025).

- Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. (n.d.).

- Friedel-Crafts alkyl

- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.

- Friedel-Crafts Alkyl

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). [Source Not Available].

- Friedel-Crafts A) Alkylation Think of as discrete carbocation that can rearrange Cl AlCl3 Cl AlCl3 δ+ δ. (n.d.). [Source Not Available].

- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018). YouTube.

- The Friedel-Crafts Alkylation of Benzene. (2023). Chemistry LibreTexts.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Source Not Available].

- In Friedel-Crafts alkylations, when do rearrangements not occur? (2016). Quora.

- Friedel-Crafts alkylation reaction with rearrangement. (2015). YouTube.

- Application Note & Protocol: Friedel-Crafts Alkyl

- This compound. (n.d.). PubChem.

- Friedel-Crafts alkylation of benzene with a superacid c

- Synthesis of linear alkyl benzenes over zirconia-supported 12-molybdophosphoric acid catalysts. (n.d.).

- An Efficient Route to Benzene and Phenol Derivatives via Ring-Closing Olefin Met

- Kinetics of Benzene Alkylation with 1-dodecene over a Supported Tungstophosphoric Acid Catalyst. (2025).

Sources

- 1. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. mt.com [mt.com]

- 8. US7863492B2 - Production of linear alkyl benzene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1277606C - Solid acid catalyst for preparing linear alkylbenzene by alkylation of linear olefin and benzene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Relationships Between Acidity and Catalytic Performance of Solid Acid in Synthesis of Linear Alkyl Benzene (LAB) | Scientific.Net [scientific.net]

Spectroscopic Elucidation of n-Undecylbenzene: A Comprehensive Technical Guide

Introduction

n-Undecylbenzene, a long-chain alkylbenzene, serves as a crucial intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), the primary surfactants in domestic and industrial detergents. Its well-defined chemical structure, consisting of a phenyl group attached to an eleven-carbon aliphatic chain, makes it an excellent model compound for spectroscopic analysis. This technical guide provides an in-depth exploration of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for n-undecylbenzene. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and the structural confirmation of this and related compounds in research and industrial settings.

This document is designed for researchers, scientists, and professionals in drug development and related fields, offering not just raw data but a detailed interpretation grounded in fundamental principles of spectroscopy.

Molecular Structure of n-Undecylbenzene

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure. n-Undecylbenzene (C₁₇H₂₈) consists of a monosubstituted benzene ring linked to the terminal carbon of an undecane chain.

Caption: Chemical structure of n-undecylbenzene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For n-undecylbenzene, electron ionization (EI) is a common method, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical EI-MS experiment involves introducing a volatile sample, such as n-undecylbenzene, into a high-vacuum chamber where it is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

Data Summary: Mass Spectrum of n-Undecylbenzene

| m/z | Relative Intensity (%) | Assignment |

| 232 | ~15 | [M]⁺˙ (Molecular Ion) |

| 105 | ~20 | [C₈H₉]⁺ |

| 92 | ~80 | [C₇H₈]⁺˙ (Tropylium ion rearrangement) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Data is synthesized from typical spectra of long-chain alkylbenzenes.

Interpretation of the Mass Spectrum

The mass spectrum of n-undecylbenzene is characterized by a visible molecular ion peak and a prominent base peak resulting from benzylic cleavage.

-

Molecular Ion (m/z 232): The presence of a peak at m/z 232 corresponds to the molecular weight of n-undecylbenzene (C₁₇H₂₈), confirming its elemental composition.[1] The intensity of the molecular ion is relatively low, which is characteristic of long-chain alkanes that readily undergo fragmentation.

-

Benzylic Cleavage (m/z 91): The most significant fragmentation pathway for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring.[2][3] This is due to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion ([C₇H₇]⁺). This fragment gives rise to the base peak at m/z 91.

-

McLafferty Rearrangement (m/z 92): A common rearrangement in molecules with a sufficiently long alkyl chain and a gamma-hydrogen is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the phenyl ring via a six-membered transition state, followed by the elimination of a neutral alkene. This process results in the formation of a radical cation with m/z 92.

Caption: Key fragmentation pathways of n-undecylbenzene in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of liquid n-undecylbenzene can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared radiation through it. The resulting interferogram is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Summary: Infrared Spectrum of n-Undecylbenzene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2955-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1605, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 750-700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

| 695 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Data is based on the NIST Gas-Phase Infrared Database and general spectroscopic principles.[4]

Interpretation of the Infrared Spectrum

The IR spectrum of n-undecylbenzene clearly indicates the presence of both an aromatic ring and a long aliphatic chain.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[5]

-

Aliphatic C-H Stretching (2955-2850 cm⁻¹): The strong, sharp peaks in this region are due to the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the undecyl chain.[6]

-

Aromatic C=C Stretching (1605, 1495, 1450 cm⁻¹): These absorptions, often referred to as "ring modes," arise from the stretching and contraction of the carbon-carbon bonds within the benzene ring.[5]

-

C-H Out-of-plane Bending (750-700 cm⁻¹ and 695 cm⁻¹): The strong absorptions in this region are highly diagnostic for the substitution pattern of the benzene ring. The presence of two strong bands in these ranges is characteristic of a monosubstituted benzene.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A ¹H NMR spectrum is typically acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals are detected and Fourier transformed to produce the NMR spectrum.

Data Summary: ¹H NMR Spectrum of n-Undecylbenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.60 | Triplet | 2H | Benzylic protons (-CH₂-Ph) |

| 1.60 | Quintet | 2H | -CH₂-CH₂-Ph |

| 1.26 | Broad Singlet | 16H | -(CH₂)₈- |

| 0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |

Data is synthesized from typical values for long-chain alkylbenzenes and spectral databases.[7]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of n-undecylbenzene is consistent with its structure, showing distinct signals for the aromatic, benzylic, aliphatic chain, and terminal methyl protons.

-

Aromatic Protons (7.35-7.15 ppm): The complex multiplet in this downfield region is characteristic of the protons on the monosubstituted benzene ring. The deshielding is due to the ring current effect of the aromatic system.[8][9]

-

Benzylic Protons (2.60 ppm): The triplet at this chemical shift corresponds to the two protons on the carbon directly attached to the benzene ring. They are deshielded by the adjacent aromatic ring and appear as a triplet due to coupling with the neighboring two protons of the alkyl chain.

-

Alkyl Chain Protons (1.60 and 1.26 ppm): The quintet at 1.60 ppm is assigned to the methylene group beta to the phenyl ring. The large, broad singlet at 1.26 ppm represents the overlapping signals of the eight other methylene groups in the long aliphatic chain.

-

Terminal Methyl Protons (0.88 ppm): The upfield triplet corresponds to the three protons of the terminal methyl group, which are the most shielded protons in the molecule. The triplet splitting pattern arises from coupling with the adjacent two protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

A ¹³C NMR spectrum is acquired similarly to a ¹H NMR spectrum, but with different radiofrequency pulse parameters to observe the ¹³C nucleus. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary: ¹³C NMR Spectrum of n-Undecylbenzene

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C1 (ipso-carbon) |

| 128.4 | C3/C5 (meta-carbons) |

| 128.2 | C2/C6 (ortho-carbons) |

| 125.5 | C4 (para-carbon) |

| 36.0 | Benzylic -CH₂- |

| 31.9 | -CH₂- next to terminal CH₃ |

| 31.5 | -CH₂- next to benzylic CH₂ |

| 29.7-29.3 | -(CH₂)₇- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | Terminal -CH₃ |

Data is synthesized from typical values for long-chain alkylbenzenes and spectral databases.[7]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of n-undecylbenzene provides a clear count of the different carbon environments.

-

Aromatic Carbons (142.9-125.5 ppm): Four distinct signals are observed in the aromatic region, corresponding to the four types of carbon atoms in the monosubstituted benzene ring (ipso, ortho, meta, and para).

-

Alkyl Chain Carbons (36.0-14.1 ppm): The signals in the upfield region correspond to the sp³ hybridized carbons of the undecyl chain. The benzylic carbon is the most deshielded of the aliphatic carbons. The signals for the central methylene groups of the long chain overlap in the 29.3-29.7 ppm region. The terminal methyl carbon is the most shielded, appearing at the lowest chemical shift.

Conclusion

The comprehensive spectroscopic analysis of n-undecylbenzene through mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the molecular weight and fragmentation pattern (MS), to the identification of functional groups (IR), and the precise electronic environment of each proton and carbon atom (NMR). This guide serves as a foundational reference for the characterization of n-undecylbenzene and can be extrapolated to the analysis of other long-chain alkylbenzenes, which are of significant industrial and research interest.

References

-

SIELC Technologies. 1-Phenylundecane. [Link]

-

SpectraBase. 1,11-Diphenylundecane-1,11-dione - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 1-Phenyldodecane - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 5-Phenylundecane. [Link]

-

NIST WebBook. Benzene, undecyl-. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Undecylbenzene. [Link]

-

PubChem. 6-Phenylundecane. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SlideShare. Mass chart Fragmentation. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Royal Society of Chemistry. Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

-

University College London. Chemical shifts. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

- Smith, B. C. (2016). The C-H Stretching Region, Part II: The Rest of the Story. Spectroscopy, 31(3), 28-35.

- James, W. H., Buchanan, E. G., & Sibert, E. L. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Physical Chemistry Chemical Physics, 19(21), 13866-13877.

-

ResearchGate. Infrared spectra of Benzene in the gas phase from experimental data (black) and calculation results (red). [Link]

Sources

- 1. 1-PHENYLUNDECANE | 6742-54-7 [m.chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzene, undecyl- [webbook.nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02027A [pubs.rsc.org]

- 7. This compound | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Solubility of Undecylbenzene in Common Organic Solvents: A Technical Guide

Introduction

Undecylbenzene (also known as 1-phenylundecane) is an alkylbenzene characterized by a long, nonpolar undecyl chain attached to a phenyl group. This structure imparts significant hydrophobicity, making it practically insoluble in water but readily soluble in many organic solvents.[1][2][3] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals across various applications. In chemical synthesis, it serves as a nonpolar reactant or solvent. In industrial processes, it is a key intermediate in the production of linear alkylbenzene sulfonates (LAS), which are major components of detergents.[4] Furthermore, in pharmaceutical sciences, its behavior can serve as a model for understanding the solubility of other nonpolar, aromatic compounds, which is crucial for formulation, drug delivery, and purification processes.

This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by quantitative data, theoretical principles, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound is a colorless liquid with the following key properties:

-

Molecular Formula: C₁₇H₂₈[5]

-

Molecular Weight: 232.40 g/mol [5]

-

Density: Approximately 0.855 g/mL at 25°C[6]

-

Boiling Point: ~316 °C (601 °F) at 760 mmHg[1]

-

Melting Point: -5 °C (23 °F)[1]

-

LogP (Octanol-Water Partition Coefficient): 8.2[3]

The high LogP value underscores its pronounced nonpolar and lipophilic nature, predicting poor aqueous solubility and high affinity for nonpolar environments.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be miscible. For a nonpolar molecule like this compound, the primary intermolecular interactions are London dispersion forces. Therefore, it is expected to be most soluble in solvents that also primarily exhibit these forces.

Hansen Solubility Parameters (HSP) offer a more quantitative approach to predicting solubility.[8] Every molecule can be described by three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. This compound, with its large alkyl chain and nonpolar benzene ring, will have a high δD value and very low δP and δH values. Solvents with a similar HSP profile, such as alkanes and aromatic hydrocarbons, are predicted to be excellent solvents for this compound.

Quantitative Solubility Data for this compound

The following table summarizes the solubility of this compound in a range of common organic solvents at 25°C. The data clearly illustrates the principles discussed above, with the highest solubility observed in nonpolar and weakly polar solvents.

| Solvent Class | Solvent | Solubility at 25°C (g/L) |

| Polar Protic | Water | 0.0 |

| Ethylene Glycol | 24.62 | |

| Methanol | 427.09 | |

| Ethanol | 1127.02 | |

| n-Propanol | 1375.74 | |

| Isopropanol | 1304.54 | |

| n-Butanol | 1737.63 | |

| sec-Butanol | 1506.18 | |

| Isobutanol | 1177.8 | |

| n-Pentanol | 1219.5 | |

| Polar Aprotic | Acetonitrile | 1424.83 |

| N-Methyl-2-pyrrolidone (NMP) | 1734.2 | |

| Dimethylformamide (DMF) | 1988.17 | |

| Dimethyl Sulfoxide (DMSO) | 2647.34 | |

| Acetone | 6082.2 | |

| 2-Butanone (MEK) | 5379.19 | |

| Nonpolar Aromatic | Toluene | 3642.66 |

| Nonpolar Alkane | n-Hexane | 3790.85 |

| Cyclohexane | 7081.75 | |

| Ethers | 1,4-Dioxane | 7012.27 |

| Tetrahydrofuran (THF) | 12030.09 | |

| Esters | Methyl Acetate | 2975.62 |

| Ethyl Acetate | 6470.65 | |

| n-Butyl Acetate | 10416.02 |

Data sourced from Scent.vn[1]

Experimental Determination of Solubility: The Shake-Flask Method

For determining the thermodynamic solubility of a compound, the shake-flask method is considered the gold standard due to its reliability.[9] It ensures that a true equilibrium is reached between the undissolved solute and the saturated solution.

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol

-

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with an appropriate detector).

-

-

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6][9]

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 18-24 hours is common, though longer times may be necessary.[6][10][11] This extended mixing ensures that the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment.[9] Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert filter (e.g., PTFE for organic solvents) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standards using a suitable and validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, or Gas Chromatography) to generate a calibration curve.

-

Dilute the filtered saturated solution (from step 3) to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

-

Analysis of Solubility Factors

The quantitative data presented in Section 4 aligns perfectly with theoretical principles.

Diagram of Influencing Factors

Caption: Relationship between solvent polarity and solubility.

-

Effect of Solvent Polarity: this compound's solubility is highest in nonpolar solvents like THF, n-butyl acetate, and cyclohexane. These solvents interact with this compound primarily through London dispersion forces, creating a thermodynamically favorable mixture.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have a moderate dipole moment but cannot donate hydrogen bonds, are also excellent solvents. Their organic character readily solvates the long alkyl chain and phenyl group of this compound.

-

Polar Protic Solvents: Solubility decreases significantly in polar protic solvents like alcohols. The strong hydrogen-bonding network in these solvents must be disrupted to accommodate the nonpolar this compound molecule, which is an energetically unfavorable process. As the alkyl chain of the alcohol increases (e.g., from methanol to n-pentanol), its polarity decreases, generally leading to slightly better solubility for this compound. Water, being highly polar and having a strong hydrogen-bonding network, shows virtually zero solubility for this compound.[1]

Conclusion

This compound exhibits solubility characteristics typical of a large, nonpolar aromatic hydrocarbon. It is highly soluble in nonpolar and moderately polar aprotic organic solvents, with solubility decreasing as the polarity and hydrogen-bonding capacity of the solvent increase. It is for all practical purposes insoluble in water. The quantitative data and experimental protocols provided in this guide offer valuable tools for scientists and researchers in selecting appropriate solvent systems for synthesis, purification, and formulation involving this compound and structurally related compounds.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Egan, S., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]

-

Faustino, P. J., & Yang, Y. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. Retrieved from [Link]

-

European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Water Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 6742-54-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, undecyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Naphthalene solubilities in ethanol. Retrieved from [Link]

-

Quora. (2023). What is the difference between benzene and toluene?. Retrieved from [Link]

-

ResearchGate. (2025). Separation of Benzene and Hexane by Solvent Extraction. Retrieved from [Link]

-

ResearchGate. (2025). The solubility of toluene and benzene in concentrated aqueous sulfuric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. N-UNDECYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 5. Benzene, undecyl- [webbook.nist.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

Navigating the Unseen: A Technical Guide to the Health and Safety of Undecylbenzene

Preamble: A Commitment to Proactive Safety in Research and Development

In the fast-paced world of scientific discovery, particularly within pharmaceutical and materials science, the introduction of novel chemical entities is a constant. Undecylbenzene, a long-chain alkylbenzene, represents a class of compounds with diverse applications, from a non-polar solvent to a synthetic intermediate. However, its utility in the laboratory must be balanced with a thorough understanding and proactive management of its potential health and safety risks. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the safe handling of this compound. It moves beyond mere procedural checklists to instill a culture of safety-by-design, grounded in scientific principles and field-proven best practices. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that every recommendation is not just a step to follow, but a well-reasoned component of a self-validating safety system.

Section 1: Unveiling this compound - Physicochemical & Hazardous Profile

A foundational understanding of a chemical's intrinsic properties is the bedrock of any robust safety protocol. This compound (C₁₇H₂₈) is a colorless liquid with a mild odor.[1] Its key physicochemical characteristics are summarized below, providing the initial data points for a comprehensive risk assessment.

| Property | Value | Reference |

| Molecular Weight | 232.4 g/mol | [1] |

| Boiling Point | 316 °C (601 °F) at 760 mmHg | [1] |

| Melting Point | -5 °C (23 °F) | |

| Flash Point | 135 °C (275 °F) | |

| Density | 0.855 g/mL at 20 °C (68 °F) | [1] |

| Vapor Pressure | 0.000242 mmHg at 25 °C (77 °F) | |

| Water Solubility | Insoluble | |

| Appearance | Colorless liquid | [1] |

This compound's high boiling point and low vapor pressure suggest a reduced risk of inhalation exposure at ambient temperatures compared to more volatile solvents. However, its insolubility in water and lower density mean that in the event of a spill, it will float, potentially spreading over a large surface area and posing a significant environmental hazard, as it is classified as very toxic to aquatic life with long-lasting effects.

The primary hazards associated with this compound are skin and eye irritation.[2] While not classified as acutely toxic, ingestion may cause intestinal disturbances.[2] Of greater concern is its classification as an aromatic hydrocarbon. This structural class necessitates a cautious approach due to the potential for long-term health effects, a concern underscored by the well-documented toxicity of its shorter-chain analog, benzene.

Section 2: The Benzene Analogy - A Precautionary Principle in Action

Due to a lack of extensive, publicly available toxicological data specifically for this compound, a precautionary approach is not just recommended, but essential. We will, therefore, extrapolate potential hazards and handling protocols from its well-studied and more hazardous relative, benzene. This is a conservative and scientifically sound strategy, as the fundamental hazards of the benzene ring are a shared characteristic. Benzene is a known human carcinogen, primarily targeting the blood-forming system and capable of causing leukemia.[3][4][5] It is also associated with a range of other chronic health effects, including aplastic anemia and chromosomal damage.[3][6]

Acute and Chronic Toxicity: A Conservative Assessment

While this compound is not expected to be as acutely toxic as benzene, the following data for benzene should be considered as a worst-case scenario for risk assessment until specific data for this compound becomes available.

| Toxicity Data for Benzene (as a surrogate) | |

| Route of Exposure | LD50/LC50 Value |

| Oral (rat) | 930 mg/kg |

| Dermal (rabbit) | >9400 mg/kg |

| Inhalation (rat) | 10000 ppm (7 hours) |

Source: Material Safety Data Sheet, Benzene[2]

The chronic effects of benzene exposure are of paramount concern. It is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[5] Long-term exposure to even low levels of benzene can lead to serious blood disorders.[3][6] Therefore, all handling of this compound should be conducted with the assumption that it may carry similar, albeit potentially less potent, chronic health risks.

Occupational Exposure Limits (OELs): Adopting a Stringent Standard

In the absence of specific OELs for this compound, it is prudent to adhere to the established limits for benzene. This proactive measure ensures a high margin of safety.

| Occupational Exposure Limits for Benzene | |

| Organization | Limit (8-hour Time-Weighted Average) |

| OSHA (PEL) | 1 ppm |

| NIOSH (REL) | 0.1 ppm |

| ACGIH (TLV) | 0.5 ppm |

Source: OSHA, NIOSH, ACGIH[7][8]

Section 3: Engineering Controls - The First Line of Defense

The hierarchy of controls prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls are the most effective means of minimizing exposure.

Fume Hoods: A Non-Negotiable Requirement

All manipulations of this compound that could generate aerosols or vapors, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. The fume hood provides a physical barrier and active ventilation to capture and exhaust any airborne contaminants.

Diagram: Laboratory Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Ventilation and Storage

This compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9] Storage should be in tightly sealed, compatible containers. Due to its potential to attack some forms of plastic, glass or Teflon-lined containers are recommended.[1] It is crucial to segregate this compound from strong oxidizing agents, with which it can react vigorously.[1]

Section 4: Personal Protective Equipment (PPE) - The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.

Hand Protection

Given that this compound can be absorbed through the skin, appropriate chemical-resistant gloves are mandatory. Nitrile gloves may offer splash protection for short durations, but for prolonged handling or in the case of a spill, more robust gloves are necessary. Viton® or other fluoroelastomer gloves are recommended for their high resistance to aromatic hydrocarbons.[7] Always double-glove when handling neat this compound.

Eye and Face Protection

Chemical splash goggles are the minimum requirement for eye protection. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.

Body Protection

A laboratory coat, buttoned and with full-length sleeves, is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Diagram: PPE Decision Matrix for this compound Handling

Caption: A visual guide to selecting appropriate PPE for handling this compound.

Section 5: Safe Handling Protocols - From Benchtop to Disposal

Adherence to standardized protocols is critical for ensuring consistent safety in the laboratory.

Protocol for Preparing a Solution of this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary materials: this compound, solvent, glassware, magnetic stirrer, and stir bar.

-

Don all required PPE as outlined in Section 4.

-

-

Procedure:

-

Place the balance inside the fume hood or use a draft shield.

-

Tare a clean, dry beaker on the balance.

-

Carefully transfer the required amount of this compound into the beaker using a clean pipette or syringe.

-

Add the solvent to the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Stir until the this compound is fully dissolved.

-

-

Post-Procedure:

-

Tightly cap the solution container and label it appropriately.

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

-

Properly dispose of all contaminated waste, including pipette tips and wipes, in a designated hazardous waste container.[10]

-

Chemical Compatibility

This compound, as an aromatic hydrocarbon, is incompatible with strong oxidizing agents.[1] It can also degrade certain plastics and elastomers. A general chemical compatibility chart for materials commonly found in a laboratory is provided below. Always consult the manufacturer's specifications for your specific equipment.

| Material | Compatibility with Aromatic Hydrocarbons |

| Plastics | |

| High-Density Polyethylene (HDPE) | Poor |

| Low-Density Polyethylene (LDPE) | Poor |

| Polypropylene (PP) | Fair |

| Polytetrafluoroethylene (PTFE) | Excellent |

| Polyvinyl Chloride (PVC) | Poor |

| Elastomers | |

| Nitrile | Poor to Fair |

| Neoprene | Fair |

| Viton® (Fluoroelastomer) | Excellent |

| EPDM | Poor |

| Metals | |

| Stainless Steel | Excellent |

| Aluminum | Good |

| Brass | Good |

Note: This is a general guide. Specific grades of materials and operating conditions can affect compatibility.

Section 6: Emergency Preparedness - Responding to the Unexpected

A comprehensive safety plan includes robust procedures for responding to accidents and emergencies.

Spill Response

For a small spill (less than 100 mL) inside a fume hood:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent for organic liquids). Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]

-

Work from the outside of the spill inwards to prevent spreading.

-

Once the liquid is absorbed, use a non-sparking scoop to collect the material into a sealable, compatible container.[12]

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

-

Label the waste container clearly as "this compound spill debris."[13]

For a large spill (greater than 100 mL) or any spill outside of a fume hood:

-

Evacuate the immediate area and alert your supervisor and the institutional safety office.

-

If the spill is flammable, eliminate all sources of ignition.

-

Prevent the spill from entering drains.

-

Only trained emergency response personnel should attempt to clean up a large spill.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 7: Waste Disposal - A Cradle-to-Grave Responsibility

All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[10][14]

-

Liquid Waste: Collect in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

-

Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be collected in a separate, sealed container labeled as "this compound contaminated solid waste."

Consult your institution's environmental health and safety office for specific guidance on waste container labeling and pickup procedures.

Conclusion: Fostering a Culture of Vigilance

The safe handling of this compound, like any chemical in a research setting, is not merely a matter of following rules, but of cultivating a deep-seated understanding of the potential risks and the scientific principles behind mitigating them. By embracing a precautionary approach, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly harness the utility of this compound in their pursuit of scientific advancement. This guide serves as a comprehensive resource to that end, empowering you to work safely and effectively.

References

-

Burkert. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-